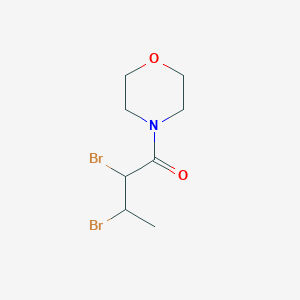
4-(2,3-Dibromobutyryl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dibromobutyryl)morpholine is an organic compound that features a morpholine ring substituted with a dibromobutyryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding butyryl derivative.
Oxidation: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Butyryl morpholine.
Oxidation: Oxidized morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
4-(2,3-Dibromobutyryl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2,3-Dibromobutyryl)thiomorpholine: Contains a sulfur atom in the ring structure.
4-(2,3-Dibromobutyryl)pyrrolidine: Features a five-membered ring.
Uniqueness: 4-(2,3-Dibromobutyryl)morpholine is unique due to the presence of both the dibromo group and the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biologische Aktivität
4-(2,3-Dibromobutyryl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a morpholine ring and dibromobutyryl group, suggests possible interactions with various biological targets. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula of this compound is C8H10Br2N1O1. The presence of bromine atoms may enhance its lipophilicity and alter its interaction with biological membranes.
Pharmacological Properties
The biological activities associated with morpholine derivatives, including this compound, can be categorized into several key areas:
- Antimicrobial Activity : Morpholine derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi .
- Anti-inflammatory Effects : Some morpholine derivatives have demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- CNS Activity : Morpholines are known to interact with central nervous system (CNS) receptors. They may act as modulators for neurotransmitter systems, influencing conditions such as anxiety and depression .
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Binding : The compound may bind to specific receptors in the CNS or peripheral tissues, modulating neurotransmission or inflammatory responses.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting therapeutic effects .
Case Studies and Research Findings
Several studies highlight the biological activity of morpholine derivatives:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various morpholine derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive bacteria .
- Anti-inflammatory Research : In a controlled experiment involving animal models, a morpholine derivative showed significant reduction in inflammation markers when administered prior to an inflammatory stimulus. This suggests potential use in treating inflammatory diseases .
- CNS Activity : A recent investigation into the CNS effects of morpholine compounds indicated that certain derivatives can modulate dopamine receptors, which could be beneficial in treating neurological disorders .
Data Table: Biological Activities of Morpholine Derivatives
Eigenschaften
CAS-Nummer |
6628-48-4 |
|---|---|
Molekularformel |
C8H13Br2NO2 |
Molekulargewicht |
315.00 g/mol |
IUPAC-Name |
2,3-dibromo-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
ARPDEGNOVJFRQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)N1CCOCC1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















